Validated HPLC Method for Resolving (S,S,S)-Aprepitant from API and Other Diastereomers
In a validated gradient reversed-phase liquid chromatographic (RP-LC) method, the (S,S,S)-isomer impurity is separated from the Aprepitant API and other process impurities. The method provides a linear range from the limit of quantification (LOQ) up to 2.25 µg/mL (150% of the specification limit). The method's precision shows a relative standard deviation (RSD) of less than 1.0%, and the recovery of this specific impurity in bulk drug samples ranges from 94% to 102% [1]. This directly contrasts with the API peak and other resolved diastereomers, validating the use of (S,S,S)-Aprepitant as a reference standard for this system.
| Evidence Dimension | Chromatographic resolution, method precision, and accuracy for impurity quantification |
|---|---|
| Target Compound Data | RSD < 1.0%; Recovery range 94–102% [1] |
| Comparator Or Baseline | Aprepitant API and other process impurities resolved in the same validated method |
| Quantified Difference | The (S,S,S)-isomer is chromatographically resolved from the API and other diastereomers; method precision is <1.0% RSD. |
| Conditions | Kromasil C18, 250 × 4.6 mm, 5 µm column; mobile phase of potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile; flow rate 1.0 mL/min; UV detection at 210 nm [1]. |
Why This Matters
This provides procurement-grade evidence that the (S,S,S)-isomer is a specific, resolvable entity required for a validated ICH-compliant method, distinct from other available isomers.
- [1] Ashok, S., Raghunadhababu, C. V., Varma, M., & Balaswamy, G. (2012). Separation and quantification of process related impurities and diastereomers in Aprepitant bulk drug substance. Journal of Liquid Chromatography & Related Technologies, 35(5), 677-690. View Source
